Structural Divergence from M&B 18,706
Heptylpromazine (CAS 60563-11-3) differs from its closest pharmacological comparator, M&B 18,706 (CAS 51989-35-6), by the absence of a methyl branch on the N10 propyl linker. Heptylpromazine bears a linear 3-(dimethylamino)propyl chain (C22H28N2OS, MW 368.54), whereas M&B 18,706 contains a 3-(dimethylamino)-2-methylpropyl chain (C23H30N2OS, MW 382.6), introducing an additional chiral center at the 2' position [1]. This structural modification has documented pharmacological consequences: Maxwell et al. (1974) demonstrated that the (+)-enantiomer of M&B 18,706 was 8-fold less potent than the racemate in reducing noradrenaline pressor responses and 6-fold less potent in reducing decerebrate rigidity, establishing that the N10 side chain stereochemistry profoundly affects anti-spasticity potency [2]. As the achiral des-methyl analog, heptylpromazine eliminates this enantiomeric potency differential, potentially providing more uniform batch-to-batch pharmacological activity and simplifying analytical characterization relative to the chiral, racemic M&B 18,706 [2].
| Evidence Dimension | N10 side chain structure and chiral complexity |
|---|---|
| Target Compound Data | Linear 3-(dimethylamino)propyl chain; achiral; MW 368.54 Da; molecular formula C22H28N2OS |
| Comparator Or Baseline | M&B 18,706: 3-(dimethylamino)-2-methylpropyl chain; racemic mixture of enantiomers; MW 382.6 Da; C23H30N2OS; (+)-enantiomer 6- to 8-fold less potent than racemate in anti-rigidity and anti-noradrenaline assays |
| Quantified Difference | MW difference of 14.06 Da; achiral (heptylpromazine) vs. chiral racemate (M&B 18,706); enantiomeric potency ratio of 6-8x for M&B 18,706 racemate vs. (+)-enantiomer not applicable to heptylpromazine |
| Conditions | Structural (chemical); pharmacological data from Maxwell et al. (1974) in anesthetized cat models: intercollicular decerebrate rigidity and noradrenaline pressor response assays |
Why This Matters
For preclinical research requiring consistent pharmacological activity across batches, the achiral nature of heptylpromazine eliminates enantiomer-dependent potency variability that confounds data interpretation with M&B 18,706.
- [1] PubChem. M&B 18706 (CID 3084994). 1-Pentanone, 1-(10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazin-2-yl)-. Molecular weight 382.6 g/mol. View Source
- [2] Maxwell, D.R., et al. (1974). A comparison of the actions of some drugs on decerebrate rigidity, muscle spindle activity and α-adrenoceptors. British Journal of Pharmacology, 50(3), 355-363. DOI: 10.1111/j.1476-5381.1974.tb09610.x View Source
